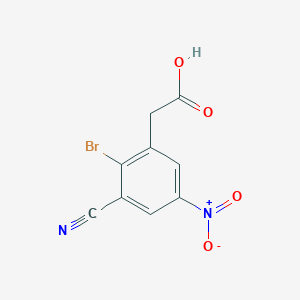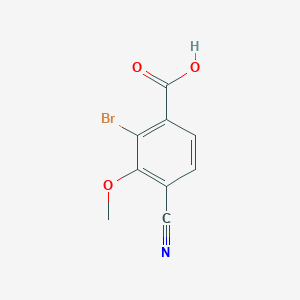![molecular formula C10H6BrF2NO2 B1410789 2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid CAS No. 1805581-38-7](/img/structure/B1410789.png)
2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid
Overview
Description
2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid, commonly referred to as 2-BCDMA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
2-BCDMA has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. For example, it has been used to study the effects of drugs on the body and to investigate the mechanism of action of drugs. Additionally, it has been used to study the effects of environmental toxins on the body and to investigate the biochemical and physiological effects of various compounds.
Mechanism of Action
2-BCDMA acts as a weak organic acid, which means that it can bind to and affect the activity of certain proteins and enzymes. Specifically, it binds to and inhibits the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 2-BCDMA can increase the levels of acetylcholine in the body, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-BCDMA has a variety of biochemical and physiological effects on the body. It has been shown to increase the levels of acetylcholine in the body, which can have a variety of effects. For example, it can increase alertness, improve memory, and increase muscle strength. Additionally, it can have an effect on the cardiovascular system, as it has been shown to reduce blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
2-BCDMA has a number of advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that 2-BCDMA can be toxic if not used properly and can have serious side effects if ingested. Therefore, it is important to use proper safety precautions when handling and using 2-BCDMA in laboratory experiments.
Future Directions
There are a number of potential future directions for 2-BCDMA. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, it could be used to study the effects of environmental toxins on the body and to investigate the biochemical and physiological effects of various compounds. Finally, it could be used to study the effects of drugs on the body and to investigate the mechanism of action of drugs.
properties
IUPAC Name |
2-[2-bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-5(3-7(15)16)1-2-6(4-14)8(9)10(12)13/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVWHVJNNALKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Bromo-4-cyano-3-(difluoromethyl)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-Bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410712.png)








![2-[2-Bromo-4-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410726.png)

